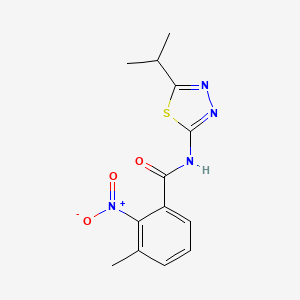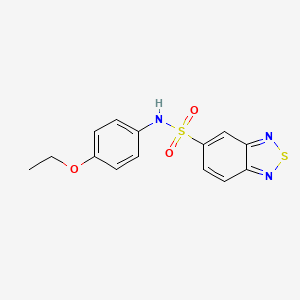![molecular formula C22H27NO4 B5815822 isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate, also known as isobutyl 4-(4-isopropylphenoxycarbonylamino)benzoate, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Mecanismo De Acción
The exact mechanism of action of isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been found to have biochemical and physiological effects in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in animal models. It has also been found to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate in lab experiments is its potential anticancer and anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate. One direction is to further investigate its mechanism of action in order to understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to study its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, it may be useful to explore the potential of this compound as a lead compound for the development of new drugs with similar properties.
Métodos De Síntesis
The synthesis of isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate involves the reaction of 4-isopropylphenol with chloroacetyl chloride in the presence of triethylamine to form 4-(4-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-aminobenzoate in the presence of triethylamine to form isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
2-methylpropyl 4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15(2)13-27-22(25)18-5-9-19(10-6-18)23-21(24)14-26-20-11-7-17(8-12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXHDFCPFSVFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)


![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)


![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)


![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)